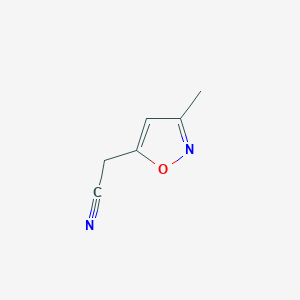

2-(3-Methylisoxazol-5-yl)acetonitrile

Description

Structural Significance of Isoxazole (B147169) and Nitrile Moieties in Organic Synthesis

The utility of 2-(3-methylisoxazol-5-yl)acetonitrile as a synthetic intermediate is rooted in the distinct chemical properties of its constituent isoxazole and nitrile groups.

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. ijpca.org This structural motif is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. nih.gov The presence of the isoxazole ring can enhance a molecule's physicochemical properties, such as efficacy and pharmacokinetic profile, while potentially reducing toxicity. bohrium.com Its unique electronic structure allows for various non-covalent interactions, making it a valuable component in drug design. bohrium.com The weak nitrogen-oxygen bond within the ring also makes it a versatile synthetic intermediate, prone to ring-cleavage reactions that open pathways to diverse chemical structures. nih.gov

| Examples of Drugs Containing the Isoxazole Moiety | Therapeutic Class |

| Leflunomide | Antirheumatic |

| Valdecoxib | COX-2 Inhibitor |

| Flucloxacillin | Antibacterial |

| Cloxacillin | Antibacterial |

| Dicloxacillin | Antibacterial |

| Danazol | Endocrine Agent |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

The nitrile functional group (–C≡N) is one of the most versatile and essential functionalities in modern organic synthesis. nj-finechem.com Characterized by a carbon-nitrogen triple bond, the cyano group is highly polar and the carbon atom is electrophilic, making it susceptible to a wide array of chemical transformations. fiveable.menumberanalytics.comwikipedia.org Nitriles serve as crucial precursors for the synthesis of other important functional groups, including primary amines (via reduction), amides, and carboxylic acids (via hydrolysis). wikipedia.orgebsco.com This versatility makes them invaluable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the cancer drug imatinib (B729) features a nitrile group that is integral to its therapeutic activity. nj-finechem.com

Overview of Heterocyclic Acetonitriles as Versatile Synthetic Precursors

Heterocyclic compounds are foundational to a vast number of natural products and medicinal agents. nih.gov Consequently, the development of efficient methods for their synthesis is a central focus of organic chemistry. Heterocyclic acetonitriles, such as this compound, are a class of compounds that feature a heterocyclic ring attached to a cyanomethyl (–CH2CN) group.

These molecules are highly prized as versatile synthetic precursors due to the dual reactivity offered by their structure. acs.org The methylene (B1212753) group (–CH2–) adjacent to the electron-withdrawing nitrile group is activated, meaning its protons are acidic and can be readily removed by a base. This allows for the formation of a nucleophilic carbanion, which can participate in a variety of carbon-carbon bond-forming reactions.

Simultaneously, the nitrile group itself can undergo numerous transformations. mdpi.com This combination of reactive sites enables heterocyclic acetonitriles to be used as key building blocks for the construction of more elaborate and functionally diverse heterocyclic systems. researchgate.nettubitak.gov.tr Their utility is demonstrated in multicomponent reactions and tandem cyclizations, which are efficient strategies for assembling complex molecules from simpler starting materials. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWQNSRWYPPKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 3 Methylisoxazol 5 Yl Acetonitrile

Reactions of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is particularly reactive due to the acidic nature of the α-carbon protons and the susceptibility of the nitrile group to various transformations.

Acidic Proton Abstraction and Nucleophilic Reactivity of the α-Carbon

The methylene (B1212753) protons (CH₂) adjacent to the nitrile group in 2-(3-methylisoxazol-5-yl)acetonitrile are acidic (pKa of acetonitrile in DMSO is approximately 31.3) and can be removed by a strong base. This deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile. The resulting nucleophile can participate in a variety of reactions, including alkylations, aldol (B89426) condensations, and Michael additions. mdpi.com The stability of this carbanion is enhanced by the electron-withdrawing nature of both the nitrile group and the isoxazole (B147169) ring. This reactivity is fundamental to many of the C-C bond-forming reactions involving this compound.

Cyanomethylation and Related C-C Coupling Reactions

The nucleophilic carbanion generated from this compound can be utilized in cyanomethylation reactions, where the -CH₂CN group is added to an electrophilic substrate. organic-chemistry.org These reactions are a powerful tool for carbon chain extension and the introduction of the cyanomethyl group, which can be further functionalized. Examples of such C-C coupling reactions include:

Alkylation: Reaction with alkyl halides to introduce new alkyl substituents at the α-carbon.

Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to form β-hydroxynitriles. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. mdpi.com

Recent advancements have focused on developing catalytic and more environmentally benign methods for these transformations, including metal-catalyzed and visible-light-promoted reactions. encyclopedia.pubnih.gov

Table 1: Examples of C-C Coupling Reactions

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Substituted Acetonitrile |

| Aldol Addition | Aldehyde/Ketone (R₂C=O) | β-Hydroxynitrile |

| Michael Addition | α,β-Unsaturated Carbonyl | δ-Ketonitrile |

Transformations of the Nitrile Group (e.g., Hydrolysis, Reductive Amination)

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other important moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(3-methylisoxazol-5-yl)acetic acid, or the corresponding amide, 2-(3-methylisoxazol-5-yl)acetamide, as an intermediate. numberanalytics.comweebly.comlumenlearning.comlibretexts.org This transformation is crucial for the synthesis of isoxazole-containing carboxylic acids and their derivatives. researchgate.net

Reductive Amination: Reduction of the nitrile group, typically using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the corresponding primary amine, 2-(3-methylisoxazol-5-yl)ethanamine. researchgate.net This reaction provides a direct route to isoxazole-containing β-arylethylamines, which are of interest in medicinal chemistry.

Reactions Involving the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses unique reactivity patterns, including susceptibility to ring-opening reactions and specific electrophilic substitution.

Ring-Opening and Rearrangement Reactions of Isoxazoles

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. mdpi.com These reactions are often synthetically useful as they can unmask other functional groups. For instance, reductive ring-opening of isoxazoles, often achieved through catalytic hydrogenation, can yield β-enaminones. mdpi.com These intermediates are versatile precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com Additionally, isoxazoles can undergo rearrangement reactions, such as the Beckmann rearrangement of derived oximes, to form different heterocyclic or acyclic structures. masterorganicchemistry.com

Electrophilic Substitution and Halogenation on the Isoxazole Ring

The isoxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the presence of the electronegative heteroatoms. wikipedia.orgwvu.edulibretexts.orgsavemyexams.com The position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. For 3-methyl-5-substituted isoxazoles, electrophilic attack is generally favored at the C4 position. reddit.com

Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. This introduces a halogen atom onto the isoxazole ring, providing a handle for further functionalization through cross-coupling reactions.

Table 2: Reactivity Summary

| Molecular Moiety | Reaction Type | Key Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Acetonitrile | α-Deprotonation/Alkylation | Strong Base (e.g., LDA), Alkyl Halide | α-Substituted Nitrile |

| Hydrolysis | Acid or Base, Heat | Carboxylic Acid/Amide | |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | |

| Isoxazole Ring | Reductive Ring-Opening | Catalytic Hydrogenation (e.g., Pd/C) | β-Enaminone |

| Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | 4-Substituted Isoxazole |

Influence of Substituents on Isoxazole Ring Stability and Chemical Reactivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a delicate balance of aromatic character and inherent reactivity. The stability of this ring and the reactivity of its substituents are profoundly influenced by the electronic nature of the groups attached to the carbon and nitrogen atoms. In the case of this compound, the methyl group at the C3 position and the cyanomethyl group at the C5 position play crucial roles in dictating its chemical behavior.

The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under reductive or strongly basic conditions. This cleavage typically involves the scission of the weak N-O bond. The nature of the substituents on the ring can either stabilize or destabilize this bond.

Electron-donating groups (EDGs) at the C3 and C5 positions generally increase the electron density in the ring, which can strengthen the N-O bond to some extent, thereby enhancing the ring's stability towards certain reagents. The methyl group at the C3 position in the title compound acts as a weak electron-donating group.

Electron-withdrawing groups (EWGs) , conversely, can decrease the electron density of the ring, potentially weakening the N-O bond and making the ring more susceptible to nucleophilic attack and subsequent cleavage. The cyanomethyl group (-CH₂CN) at the C5 position is a significant electron-withdrawing group due to the nitrile functionality. This electronic pull can influence the reactivity of the isoxazole ring in several ways:

Increased Acidity of the Methylene Protons: The electron-withdrawing nature of both the isoxazole ring and the adjacent nitrile group renders the protons on the methylene bridge (the -CH₂- group) significantly acidic. This facilitates the formation of a carbanion in the presence of a base, making this position a prime site for various chemical transformations.

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the isoxazole ring, enhanced by the C5-cyanomethyl group, can make the ring more prone to attack by nucleophiles, which can be a prelude to ring-opening reactions.

Research on related 3,5-disubstituted isoxazoles has shown that the course of reactions can be finely tuned by the substituents. For instance, in reactions involving 3-methyl-4-nitro-5-styrylisoxazoles, the nitro group, a powerful EWG, significantly activates the molecule for Michael additions. While this compound lacks a nitro group, the principle of activation by an EWG at the C5 position remains relevant.

The reactivity of the active methylene group in this compound is a key feature. This group is poised for a variety of condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, and the Thorpe-Ziegler reaction, which involves the self-condensation of nitriles. These reactions allow for the elaboration of the cyanomethyl side-chain to construct more complex molecular frameworks.

The following table summarizes the expected influence of substituents at the C5 position on the reactivity of the 3-methylisoxazole (B1582632) core, drawing parallels from known isoxazole chemistry.

| C5-Substituent Type | Effect on Isoxazole Ring Stability | Reactivity of C5-Substituent |

| Electron-Donating Group (e.g., Alkyl, Alkoxy) | Generally increases stability towards cleavage. | Can undergo reactions typical of the functional group. |

| Electron-Withdrawing Group (e.g., -CN, -COOR) | May decrease stability towards reductive cleavage. | Activates adjacent C-H bonds for deprotonation and subsequent reactions. |

| Aryl Group | Can influence stability through resonance effects. | Can undergo electrophilic substitution on the aryl ring. |

Mechanistic and Computational Studies of 2 3 Methylisoxazol 5 Yl Acetonitrile Chemistry

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry offers powerful tools to predict and understand the behavior of molecules like 2-(3-Methylisoxazol-5-yl)acetonitrile in chemical reactions. By modeling reaction energetics, intermediates, and transition states, researchers can gain a detailed picture of reaction feasibility, selectivity, and kinetics.

Density Functional Theory (DFT) has become a central tool for investigating the electronic structure and reactivity of isoxazole (B147169) derivatives. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-311+G(d,p) or 6-31G(d,p), are frequently employed to optimize the geometries of reactants, products, and transition states. researchgate.netresearchgate.net These calculations provide crucial data on the total energies and zero-point vibrational energies of molecular species throughout a reaction coordinate. dergipark.org.tr

For reactions involving this compound, DFT can be used to model processes such as the 1,3-dipolar cycloaddition reactions of nitrile oxides derived from the acetonitrile (B52724) moiety. nih.gov The calculations help in understanding the stability of proposed intermediates and the energy barriers associated with their formation and subsequent reactions. nih.gov For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to analyze the molecule's reactivity and electronic properties. researchgate.netresearchgate.net

| Parameter | Typical DFT Method | Basis Set | Information Obtained |

| Geometry Optimization | B3LYP, CAMB3LYP | 6-31G(d,p), 6-311+G(d,p) | Bond lengths, bond angles, dihedral angles of stable molecules and intermediates. dergipark.org.tr |

| Energy Calculations | B3LYP, MPW1PW91 | 6-31G(d,p) | Total energy, HOMO-LUMO gap, enthalpy, and Gibbs free energy of species. researchgate.netnih.gov |

| Transition State Search | B3LYP | 6-31G(d,p) | Structure and energy of transition states, activation energy barriers. nih.gov |

| Frequency Analysis | B3LYP | 6-31G(d,p) | Characterization of stationary points (minima vs. transition states), zero-point energy corrections. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The energetic data obtained from DFT calculations are fundamental to performing kinetic and thermodynamic analyses of reaction pathways. nih.gov By comparing the Gibbs free energies (G) of reactants and products, the thermodynamic feasibility of a reaction can be determined. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process.

Kinetic control, on the other hand, is assessed by examining the activation energies (energy barriers) of competing reaction pathways. The path with the lowest activation energy is kinetically favored and will proceed at a faster rate. nih.gov For cycloaddition reactions involving isoxazole derivatives, computational studies can distinguish between thermodynamically and kinetically preferred products, explaining the observed product distribution under different reaction conditions. nih.govbeilstein-journals.org

One of the most powerful applications of computational chemistry in isoxazole synthesis is the prediction of regioselectivity and stereoselectivity, particularly in [3+2] cycloaddition reactions. nih.govmdpi.com The reaction of a nitrile oxide (which can be generated from this compound) with an unsymmetrical alkyne or alkene can lead to different regioisomers. nih.govresearchgate.net

DFT calculations can model the transition states for the formation of each possible isomer. By comparing the activation energies of these competing pathways, the major product can be accurately predicted. nih.gov For example, studies on the 1,3-dipolar cycloaddition of nitrile oxides have shown that the formation of 3,5-disubstituted isoxazoles is often kinetically favored over 3,4-disubstituted isomers. mdpi.com The analysis of global and local reactivity indices derived from DFT, such as the Fukui functions, can also help rationalize the observed regioselectivity. researchgate.net

| Reaction Type | Computational Method | Key Finding |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G) | Calculation of transition state energies accurately predicts the favored regioisomer by identifying the pathway with the lower activation barrier. nih.gov |

| Intramolecular Cycloaddition | DFT | Can determine the stereochemical outcome by modeling the different diastereomeric transition states. |

| Asymmetric Annulation | DFT | Helps elucidate the role of organocatalysts in controlling stereoselectivity by modeling catalyst-substrate interactions. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Many reactions involving isoxazoles proceed through short-lived, highly reactive intermediates that are challenging to detect experimentally. The acetonitrile group of this compound makes it a potential precursor for generating nitrile oxides, which are key intermediates in the synthesis of other isoxazole rings. beilstein-journals.orgrsc.orgnih.gov

Computational methods are invaluable for studying the structure, stability, and reactivity of such species. rsc.org DFT calculations can provide detailed information on the geometry and electronic properties of intermediates like nitrile oxides. mdpi.com Furthermore, under certain conditions, such as photolysis, the isoxazole ring itself can undergo rearrangement through an azirine intermediate, a process that can be modeled computationally to understand the underlying mechanism. wikipedia.org

Experimental Spectroscopic and Analytical Techniques for Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and characterizing intermediates and products. In the study of this compound chemistry, a range of spectroscopic and analytical methods are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for structure determination of the final products. mdpi.com Two-dimensional NMR techniques, such as HMBC, can help confirm the connectivity in complex polycyclic systems formed via intramolecular cycloadditions. mdpi.com

Infrared (IR) spectroscopy is used to identify key functional groups and monitor the progress of a reaction, for example, by observing the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of new bands corresponding to the formed product. researchgate.net Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of synthesized compounds. mdpi.com In cases where a product's structure is ambiguous, single-crystal X-ray crystallography provides definitive structural proof, including relative stereochemistry. researchgate.net

| Technique | Application in Mechanistic Studies |

| ¹H and ¹³C NMR | Structural elucidation of reactants, intermediates, and products; determination of regiochemistry and stereochemistry. mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy | Monitoring reaction progress by tracking changes in functional groups (e.g., C≡N, C=N). researchgate.net |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental composition to confirm product identity. mdpi.com |

| X-ray Crystallography | Unambiguous determination of molecular structure and stereochemistry of crystalline products. researchgate.net |

| Cyclic Voltammetry | Investigation of the electrochemical properties and redox behavior of the isoxazole compounds. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Applications of 2 3 Methylisoxazol 5 Yl Acetonitrile in Organic Synthesis

Utilization as a Synthetic Building Block

The utility of 2-(3-Methylisoxazol-5-yl)acetonitrile as a foundational component in synthetic chemistry is well-established. Heterocyclic compounds are among the most varied and widely used fragments for organic synthesis, with many scaffolds identified as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds. sigmaaldrich.com The isoxazole (B147169) moiety within this acetonitrile (B52724) derivative places it firmly within this important class of reagents.

The structure of this compound is adeptly suited for the synthesis of elaborate heterocyclic systems. The isoxazole ring itself is a key pharmacophore, and the attached acetonitrile side-chain provides a reactive handle for annulation and functionalization reactions. A notable application involves its use as a precursor for synthesizing quinoline-containing isoxazoles. In a multi-step sequence, a related compound, (3-arylisoxazol-5-yl)methanol, is first oxidized to the corresponding aldehyde. This intermediate is then reacted with aniline (B41778) to form a Schiff's base, which subsequently undergoes an iodine-catalyzed reaction with various aldehydes to yield complex 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. nih.gov This transformation highlights how the isoxazole-acetonitrile framework can be elaborated into more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds

| Starting Material Precursor | Key Transformation Steps | Resulting Heterocyclic Scaffold |

| (3-Arylisoxazol-5-yl)methanol | 1. Oxidation to aldehyde2. Formation of Schiff's base3. Iodine-catalyzed reaction with aldehydes | 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole nih.gov |

Multi-component and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. nih.govrsc.org The acetonitrile functional group is a versatile participant in such reactions. For instance, the cyanoacetyl moiety is known to be a key component in multi-component reactions that form 5-cyanouracils. nih.gov While direct examples involving this compound are specific, its structural motifs are analogous to those used in established cascade sequences. The reaction pathway to form quinoline (B57606) derivatives, for example, involves a sequence of condensation and cyclization steps that demonstrate the potential for this building block to be integrated into sophisticated, one-pot synthetic methodologies. nih.gov

Synthesis of Advanced Intermediates for Complex Molecule Construction

A primary application of this compound is its conversion into more functionalized intermediates that serve as stepping stones for the synthesis of highly complex target molecules. The exploration of novel, nitrogen-rich heterocyclic building blocks is crucial for developing new materials, including pharmaceuticals and energetic materials. nih.gov The transformation of the isoxazole moiety into other functional groups or its use as a stable platform for further elaboration is a key strategy. For example, the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles involves the creation of several advanced intermediates, including aldehydes and Schiff's bases, derived from an isoxazole core. nih.gov These intermediates are not the final products but are critical for assembling the final, complex molecular structure.

Table 2: Transformation into Advanced Synthetic Intermediates

| Initial Precursor | Intermediate 1 | Intermediate 2 | Final Product Class |

| (3-Arylisoxazol-5-yl)methanol | (3-Arylisoxazol-5-yl)carbaldehyde | Schiff's Base (from aniline condensation) | Complex quinoline derivatives nih.gov |

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The distinct reactivity of this compound encourages the development of new synthetic methods. The acetonitrile group is particularly versatile; its methyl protons are weakly acidic, allowing for deprotonation to form a nucleophile, and it can also act as a source of •CH2CN radicals. mdpi.com This dual reactivity opens avenues for various C-C bond-forming reactions. A specific example of a novel methodology is the use of molecular iodine as a catalyst in the final cyclization step to form quinoline rings attached to the isoxazole core. nih.gov This approach provides an efficient and practical method for synthesizing these complex heterocycles, showcasing how the unique reactivity of the isoxazole-based starting material can be harnessed through innovative catalytic systems. nih.gov

Table 3: Novel Synthetic Methodology Example

| Reaction Type | Substrates | Catalyst | Key Feature |

| Heterocyclic Annulation | Isoxazole-derived Schiff's base, Aldehydes with α-hydrogen | Molecular Iodine (I₂) | Efficient synthesis of quinoline-isoxazole hybrids nih.gov |

Applications in Polymer Chemistry

While the isoxazole motif is a subject of interest in materials science, direct applications of this compound in polymer chemistry are not extensively documented in the reviewed literature. However, related isoxazole-containing structures have been successfully incorporated into polymers. For example, a methacrylate (B99206) monomer, 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, which features a different isomer of the methylisoxazole ring, has been synthesized and copolymerized with other monomers like styrene (B11656) and methyl methacrylate. researchgate.net This research demonstrates that isoxazole-containing monomers can be prepared and subjected to free-radical polymerization to create copolymers with specific thermal properties. researchgate.net This suggests a potential, though not yet fully explored, role for derivatives of this compound as monomers or modifying agents in the synthesis of novel polymers.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methylisoxazol-5-yl)acetonitrile, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from 3-methylisoxazole derivatives. Key steps include:

- Cyanoethylation : Reacting 3-methylisoxazole with bromoacetonitrile under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >97% purity. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .

Critical Parameters : Temperature control (±2°C) and anhydrous conditions prevent side reactions (e.g., hydrolysis of the nitrile group).

Basic: How is this compound characterized analytically?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) ensures <3% impurities .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of acetonitrile vapors .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) due to nitrile reactivity .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: How do reaction conditions influence the selectivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilicity of the nitrile group, favoring substitution at the isoxazole ring’s 5-position. Non-polar solvents (e.g., toluene) reduce side-product formation .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems (e.g., water/CH₂Cl₂) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., enolate formation) and adjust pH/temperature dynamically .

Advanced: What computational methods predict the bioactivity of derivatives of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). The isoxazole ring’s electron-deficient nature enhances binding to hydrophobic enzyme pockets .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with IC₅₀ values using Gaussian09 for DFT calculations and molecular descriptors (e.g., logP, polar surface area) .

Advanced: How can contradictions in spectral data for structurally similar analogs be resolved?

Methodological Answer:

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., isoxazole C-3 vs. C-5) arise from solvent polarity. Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS, ±0.001 Da accuracy) to confirm molecular formulas and rule out isomeric impurities .

Advanced: What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

- pH Buffering : Stability decreases at pH > 8 due to nitrile hydrolysis. Use phosphate buffers (pH 6.5–7.5) for in vitro assays .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.